molecular formula C10H9Cl2NO3 B12075510 Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

Cat. No.: B12075510
M. Wt: 262.09 g/mol
InChI Key: JDOLKOHUXHDYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an ethyl ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Substituted pyridine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the dichloropyridine moiety can enhance the compound’s binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

    3,5-Dichloropyridine: Lacks the ester group but shares the dichloropyridine core.

    Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate: Similar structure but with only one chlorine atom on the pyridine ring.

    Ethyl 3-(3,5-dibromopyridin-2-yl)-3-oxopropanoate: Similar structure but with bromine atoms instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dichloropyridine and ester functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)4-8(14)10-7(12)3-6(11)5-13-10/h3,5H,2,4H2,1H3

InChI Key

JDOLKOHUXHDYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.